pNP-ADPr (disodium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pNP-ADPr (disodium) involves the modification of ADP-ribose by replacing the nicotinamide moiety with a 4-nitrophenoxy group . The reaction typically requires the use of specific reagents and conditions to ensure the successful incorporation of the 4-nitrophenoxy group.
Industrial Production Methods
Industrial production of pNP-ADPr (disodium) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions
pNP-ADPr (disodium) primarily undergoes enzymatic cleavage reactions. It serves as a substrate for poly (ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), which cleave the ADP-ribose moiety .
Common Reagents and Conditions
The enzymatic reactions involving pNP-ADPr (disodium) typically require specific buffers and cofactors. For example, the assay buffer may contain Tris, magnesium chloride, and other components to maintain the optimal pH and ionic strength .
Major Products Formed
The major product formed from the enzymatic cleavage of pNP-ADPr (disodium) is p-nitrophenol, which can be detected spectrophotometrically .
Scientific Research Applications
pNP-ADPr (disodium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of PARP enzymes and their inhibitors.
Biology: The compound is employed in research on DNA repair mechanisms and cellular stress responses.
Medicine: pNP-ADPr (disodium) is used in the development of PARP inhibitors, which are potential therapeutic agents for cancer treatment .Mechanism of Action
pNP-ADPr (disodium) exerts its effects by serving as a substrate for PARP enzymes. Upon enzymatic cleavage, it releases p-nitrophenol, which can be measured to assess enzyme activity . The molecular targets of pNP-ADPr (disodium) include PARP1, tankyrase-1, and VPARP, which are involved in DNA repair and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
TFMU-ADPr: A fluorescent substrate used for monitoring PARG activity.
TFMU-IDPr: Selectively reports on PARG activity from the enzyme ARH3.
Uniqueness
pNP-ADPr (disodium) is unique in its use as a colorimetric substrate, allowing for continuous monitoring of enzyme activity in real-time. This feature makes it particularly valuable for high-throughput screening assays .
Properties
Molecular Formula |
C21H24N6Na2O16P2 |
---|---|
Molecular Weight |
724.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N6O16P2.2Na/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33;;/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24);;/q;2*+1/p-2/t11-,12-,14-,15-,16-,17-,20-,21-;;/m1../s1 |
InChI Key |
NQOVHENPPPWLBJ-AKTZONNESA-L |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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